molecular formula C18H17NO4S B2847146 Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate CAS No. 1903684-23-0

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

Cat. No. B2847146
M. Wt: 343.4
InChI Key: ZJQULOBPCJFSQO-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate, also known as QS-21, is a saponin derivative that has been extensively studied for its adjuvant properties in vaccine development. QS-21 has shown promising results in enhancing the immune response to various antigens and has been used in the development of several vaccines, including those for malaria, HIV, and cancer.

Scientific Research Applications

Structural Analysis and Properties

Research on quinoline derivatives has revealed their significant role in structural chemistry, particularly in the formation of salt and inclusion compounds. For example, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit varied fluorescence properties based on their protonation states and interactions with different host molecules, suggesting their potential in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antifungal Activities

Quinoline sulfonamides have been synthesized and investigated for their antimicrobial properties. A study on novel quinoxaline sulfonamides demonstrated their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017). Additionally, quinoline derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their application in cancer research (Chen, Chen, Tzeng, & Chen, 2002).

Antifilarial Properties

Quinoline-fused cyclic sulfonamides have been identified as potent antifilarial agents, effective against all developmental stages of the filarial parasite Setaria cervi. This class of compounds induces reactive oxygen species, triggering oxidative stress and apoptosis in the parasite, and exhibits selective toxicity making them promising candidates for lymphatic filariasis treatment (Mukherjee, Joardar, Mondal, Schiefer, Hoerauf, Pfarr, & Babu, 2018).

properties

IUPAC Name

quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQULOBPCJFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

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